Allyltriphenylphosphonium bromide

Catalog No.
S664256
CAS No.
1560-54-9
M.F
C21H20BrP
M. Wt
383.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyltriphenylphosphonium bromide

CAS Number

1560-54-9

Product Name

Allyltriphenylphosphonium bromide

IUPAC Name

triphenyl(prop-2-enyl)phosphanium;bromide

Molecular Formula

C21H20BrP

Molecular Weight

383.3 g/mol

InChI

InChI=1S/C21H20P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h2-17H,1,18H2;1H/q+1;/p-1

InChI Key

FWYKRJUVEOBFGH-UHFFFAOYSA-M

SMILES

C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Canonical SMILES

C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Allyltriphenylphosphonium bromide is a white crystalline powder with the molecular formula C21H20BrP and a molecular weight of 383.26 g/mol . It is composed of an allyl group attached to a triphenylphosphonium cation, with bromide as the counterion. The compound is hygroscopic and sensitive to moisture .

Precursor for Cationic Surfactants:

ATPB can be readily converted into cationic surfactants through a simple quaternization reaction. Cationic surfactants are a type of amphiphilic molecule with a positively charged head group and a hydrophobic tail. They have various applications in research, including:

  • Drug delivery: Cationic surfactants can be used to deliver drugs to specific cells in the body, such as cancer cells . This is because the positively charged head group can interact with the negatively charged cell membrane, facilitating the uptake of the drug.
  • Gene delivery: Cationic surfactants can also be used to deliver genes into cells for gene therapy purposes .
  • Nanoparticle formation: Cationic surfactants can be used to stabilize nanoparticles, which are small particles with applications in various fields, including drug delivery, imaging, and catalysis .

Catalyst and Catalyst Precursor:

ATPB can act as a catalyst for various organic reactions, such as the Heck reaction, which is used to form carbon-carbon bonds . Additionally, ATPB can be used as a precursor for the synthesis of other catalysts, such as palladium complexes, which are commonly used in organic synthesis .

Mitochondrial Targeting Agent:

ATPB has been shown to accumulate in mitochondria, the energy-producing organelles in cells . This property makes it useful for delivering various therapeutic agents and probes specifically to mitochondria. For example, ATPB can be conjugated to fluorescent dyes to study mitochondrial function or attached to drugs to target them to mitochondria for treatment of mitochondrial diseases.

, primarily as a precursor in Wittig olefination processes:

  • Wittig Reaction: It reacts with aldehydes to form conjugated dienes. For example, the reaction with p-nitrobenzaldehyde produces a mixture of E/Z p-nitro-1-phenylbuta-1,3-diene .
  • Palladium-Catalyzed Isomerization: The E/Z mixture of dienes obtained from the Wittig reaction can be isomerized to the pure E-isomer using a palladium catalyst, such as PdCl2(MeCN)2 .
  • Chromene Synthesis: Allyltriphenylphosphonium bromide can be used in the synthesis of chromenes, which are important heterocyclic compounds .

The primary method for synthesizing allyltriphenylphosphonium bromide involves the reaction of triphenylphosphine with allyl bromide:

  • Triphenylphosphine is dissolved in dry toluene.
  • Allyl bromide is added to the solution.
  • The mixture is stirred at room temperature for about 18 hours.
  • The resulting white precipitate is filtered, washed with cold toluene and petroleum ether, and dried under vacuum .

This method typically yields the product with high purity (92% yield reported) .

Allyltriphenylphosphonium bromide finds applications in various fields:

  • Organic Synthesis: It is widely used in Wittig olefination reactions for the preparation of conjugated dienes .
  • Materials Science: The compound has been used in the preparation of deep eutectic solvents (DES) .
  • Polymer Chemistry: It has been employed in the synthesis of antibacterial starch-based polymers .
  • Medicinal Chemistry: As a precursor for compounds with potential antiviral activity .
  • Heterocyclic Chemistry: Used in the synthesis of pyrrolizine compounds .

Allyltriphenylphosphonium bromide interacts with various chemical species:

  • Bases: It reacts with strong bases like sodium hexamethyldisilazide (NaHMDS) to form ylides, which are crucial intermediates in Wittig reactions .
  • Transition Metal Catalysts: It interacts with palladium catalysts for isomerization reactions .
  • Aldehydes: It reacts with various aldehydes in Wittig olefination processes .

Similar Compounds

Several compounds share structural similarities or reactivity patterns with allyltriphenylphosphonium bromide:

  • Benzyltriphenylphosphonium bromide: Another Wittig reagent with a benzyl group instead of an allyl group.
  • Methyltriphenylphosphonium bromide: A simpler Wittig reagent used for methylene insertion.
  • Ethyltriphenylphosphonium bromide: Used for ethylidene insertion in Wittig reactions.
  • Butyltriphenylphosphonium bromide: A longer-chain analog used in similar applications.

Allyltriphenylphosphonium bromide is unique due to its allyl group, which allows for the formation of conjugated dienes in Wittig reactions. This feature makes it particularly useful in synthesizing compounds with extended π-systems, setting it apart from other phosphonium salts .

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1560-54-9

Dates

Modify: 2023-08-15

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